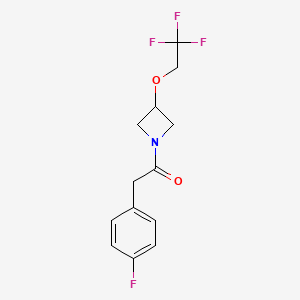2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
CAS No.: 2034261-10-2
Cat. No.: VC6363748
Molecular Formula: C13H13F4NO2
Molecular Weight: 291.246
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034261-10-2 |
|---|---|
| Molecular Formula | C13H13F4NO2 |
| Molecular Weight | 291.246 |
| IUPAC Name | 2-(4-fluorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H13F4NO2/c14-10-3-1-9(2-4-10)5-12(19)18-6-11(7-18)20-8-13(15,16)17/h1-4,11H,5-8H2 |
| Standard InChI Key | APFSQTZHILWJSK-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CC=C(C=C2)F)OCC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-(4-Fluorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone features a central ethanone backbone linked to two functional groups:
-
4-Fluorophenyl group: A benzene ring substituted with a fluorine atom at the para position. This group is known to enhance metabolic stability and modulate electronic properties in drug candidates .
-
3-(2,2,2-Trifluoroethoxy)azetidin-1-yl: A four-membered azetidine ring bearing a trifluoroethoxy side chain. The azetidine’s conformational rigidity and the trifluoromethyl group’s lipophilicity contribute to improved bioavailability and target binding .
The compound’s IUPAC name systematically describes its structure:
-
Ethanone (ketone group at position 1)
-
2-(4-Fluorophenyl) (fluorinated benzene at position 2)
-
1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl) (azetidine substituent at position 1).
Spectroscopic Properties
While experimental data for this compound are unavailable, analogous structures provide predictive insights:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
A plausible synthesis involves three stages:
-
Formation of the azetidine ring: Cyclization of 3-amino-1-propanol derivatives under Mitsunobu conditions .
-
Introduction of the trifluoroethoxy group: Alkylation of the azetidine nitrogen using 2,2,2-trifluoroethyl triflate .
-
Coupling with 4-fluorophenylacetone: Nucleophilic acyl substitution or Friedel-Crafts acylation .
Stepwise Synthesis
Step 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)azetidine
-
Cyclization: 3-Amino-1-propanol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form azetidine .
-
Alkylation: Reaction with 2,2,2-trifluoroethyl triflate in the presence of potassium carbonate yields 3-(2,2,2-trifluoroethoxy)azetidine .
Step 2: Preparation of 2-(4-Fluorophenyl)ethanone
4-Fluorophenylacetone is synthesized via Friedel-Crafts acylation of fluorobenzene with acetyl chloride .
Step 3: Final Coupling
The azetidine derivative is reacted with 2-(4-fluorophenyl)ethanone under basic conditions (e.g., NaH/DMF) to afford the target compound .
In Silico ADME Profiling
Predictive modeling using SwissADME suggests:
-
High permeability: Blood-brain barrier penetration likely due to logP > 2 .
-
CYP3A4 substrate: Potential for drug-drug interactions requiring metabolic studies .
Future Research Directions
-
Synthetic Optimization: Explore catalytic asymmetric synthesis to access enantiopure forms for chiral target engagement .
-
Biological Screening: Prioritize kinase and GPCR panels to identify lead candidates .
-
Formulation Studies: Develop nanocrystalline or lipid-based delivery systems to enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume